![molecular formula C21H17FN6O3S2 B2866711 N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 872597-15-4](/img/no-structure.png)

N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

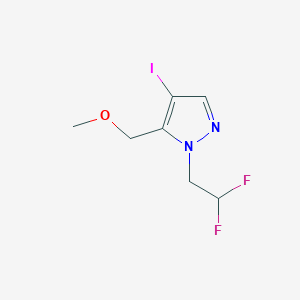

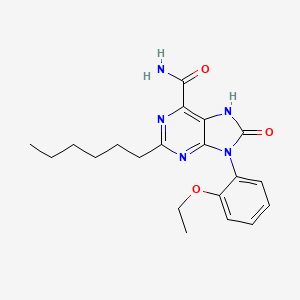

The compound is part of a series of novel compounds that have been synthesized . They are characterized by elemental analysis, IR, 1H and 13C NMR, and mass spectral techniques .

Synthesis Analysis

The compound has been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The compound is part of a series that has been evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical And Chemical Properties Analysis

The compound has been characterized by elemental analysis, IR, 1H and 13C NMR, and mass spectral techniques . The 1H-NMR δ and 13C-NMR δ values provide information about the chemical shifts of the hydrogen and carbon atoms in the molecule .Scientific Research Applications

Anti-inflammatory Applications

This compound has been studied for its potential anti-inflammatory properties. The benzo[d]thiazol-2-yl moiety, in particular, has been associated with the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory process . Such inhibitors can be crucial in the treatment of chronic inflammatory diseases like arthritis.

Antibacterial Activity

Derivatives of benzo[d]thiazol have shown significant antibacterial activity. The compound’s structure allows it to interact with bacterial cell walls or interfere with essential bacterial enzymes, leading to the inhibition of bacterial growth . This makes it a candidate for developing new antibacterial agents.

Antioxidant Properties

Some derivatives of this compound have demonstrated promising antioxidant activities. Antioxidants are important for protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease .

Antiproliferative Effects

The compound has been evaluated for its antiproliferative effects, particularly against cancer cell lines. It has shown activity in inhibiting the proliferation of cells, which is a key step in cancer treatment strategies .

DNA Interaction

Certain derivatives have the potential for DNA cleavage, which is a valuable property in the study of genetic diseases and the development of gene therapies .

Molecular Docking Studies

Molecular docking studies have been performed with this compound to understand its interaction with various proteins. This is essential in drug design, as it helps predict the compound’s affinity and specificity towards biological targets .

Enzyme Inhibition

The compound’s ability to inhibit certain enzymes has been explored, which is relevant in the treatment of diseases where such enzymes are overactive or mutated .

Cell Line Specific Studies

Research has been conducted on specific cell lines to determine the compound’s efficacy and safety profile. This includes studies on cytotoxicity and the compound’s ability to induce apoptosis in cancerous cells .

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound’s interaction with its targets and the resulting changes are supported by molecular docking studies .

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the activity of COX-1 and COX-2 . This inhibition disrupts the production of prostaglandins, leading to a reduction in inflammation. The downstream effects of this disruption include a decrease in pain, fever, and swelling associated with inflammation.

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a decrease in the symptoms of inflammation, such as pain, fever, and swelling.

properties

CAS RN |

872597-15-4 |

|---|---|

Product Name |

N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide |

Molecular Formula |

C21H17FN6O3S2 |

Molecular Weight |

484.52 |

IUPAC Name |

N-[4-amino-2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |

InChI |

InChI=1S/C21H17FN6O3S2/c1-10-2-7-13-14(8-10)33-21(24-13)25-15(29)9-32-20-27-17(23)16(19(31)28-20)26-18(30)11-3-5-12(22)6-4-11/h2-8H,9H2,1H3,(H,26,30)(H,24,25,29)(H3,23,27,28,31) |

InChI Key |

FMJAZNNCEZTPOD-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)F)N |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

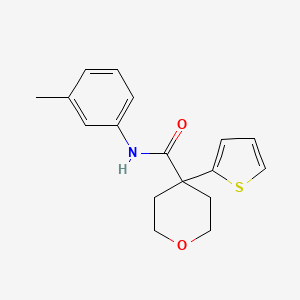

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2866635.png)

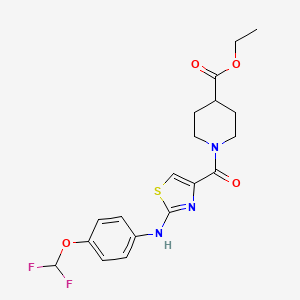

![N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2866637.png)

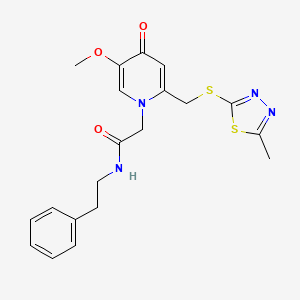

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime](/img/structure/B2866642.png)

![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-methoxybenzamide hydrochloride](/img/structure/B2866645.png)

![N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2866648.png)

![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2866649.png)